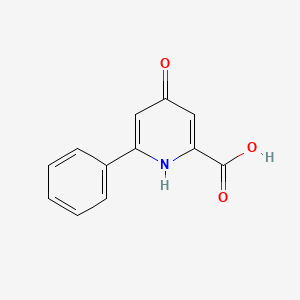

4-Hydroxy-6-phenylpicolinic acid

Descripción

4-Hydroxy-6-phenylpicolinic acid is a substituted picolinic acid derivative characterized by a pyridine ring with a carboxylic acid group at position 2, a hydroxyl group at position 4, and a phenyl substituent at position 4. This trifunctional structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research.

Propiedades

Número CAS |

78296-37-4 |

|---|---|

Fórmula molecular |

C12H9NO3 |

Peso molecular |

215.2 g/mol |

Nombre IUPAC |

4-oxo-6-phenyl-1H-pyridine-2-carboxylic acid |

InChI |

InChI=1S/C12H9NO3/c14-9-6-10(8-4-2-1-3-5-8)13-11(7-9)12(15)16/h1-7H,(H,13,14)(H,15,16) |

Clave InChI |

JHTPXNBDZWVZGK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=O)C=C(N2)C(=O)O |

SMILES canónico |

C1=CC=C(C=C1)C2=CC(=O)C=C(N2)C(=O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Substituted Phenyl Derivatives at Position 6

Compounds with substituted phenyl groups at the pyridine's 6-position demonstrate how electronic and steric effects influence reactivity and bioactivity.

Key Findings :

- Fluorine and Trifluoromethyl Groups : These electron-withdrawing substituents (e.g., in 6-(4-Fluorophenyl) and 6-(4-Trifluoromethylphenyl) analogs) increase electrophilicity and resistance to oxidative metabolism, enhancing drug-like properties .

- Methoxy Group : The 4-methoxy substituent improves aqueous solubility, making it advantageous for formulations requiring higher bioavailability .

- Hydroxyl Group : The 4-hydroxy group in the target compound may facilitate metal coordination, relevant in catalysis or chelation-based therapeutics .

Substitutions on the Pyridine Ring

Variations at positions 4 and 6 highlight the impact of functional group diversity:

Key Findings :

- Chlorine vs. Hydroxyl : Chlorine at position 4 (4-Chloropicolinic acid) lowers pKa compared to the hydroxyl group, altering solubility and reactivity in synthetic pathways .

- Amino vs. Hydroxyl: The amino group in 4-Amino-6-methylpicolinic acid provides a site for covalent modifications (e.g., amide coupling), unlike the hydroxyl group’s hydrogen-bonding role .

Research and Application Trends

- Pharmaceuticals : Fluorinated analogs (e.g., 6-(4-Fluorophenyl)) are prioritized in kinase inhibitor development due to enhanced target binding and stability .

- Agrochemicals : Trifluoromethyl-substituted derivatives exhibit pest resistance, leveraging their hydrophobic interactions .

- Materials Science: Hydroxyl and amino variants are explored for metal-organic frameworks (MOFs) and polymer precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.